BenchChemオンラインストアへようこそ!

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

CDK2 Kinase Inhibition Cancer

This pyrazolo[1,5-a]pyrimidine compound is a privileged scaffold for CDK inhibitor drug discovery, originally developed by Schering-Plough/Merck. Its unique C-7 pyrrolidine and C-2 4-methoxyphenyl substituents define a distinct pharmacophore that cannot be interchanged with close halophenyl or alkylamino analogs without losing target engagement. Ideal for CDK2 selectivity panels, epigenetic chemical probe studies (deconvolution from EED), and late-stage C–N bond-forming reaction development on electron-deficient heteroaromatic cores. Procure the exact structure to reproduce critical structure-activity relationships.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
Cat. No. B6004990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C19H22N4O/c1-13-12-17(22-10-4-5-11-22)23-19(20-13)14(2)18(21-23)15-6-8-16(24-3)9-7-15/h6-9,12H,4-5,10-11H2,1-3H3
InChIKeyNZXNXNODOIOPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine: Compound Identity and Class Baseline


1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine (CAS: 1203094-82-9, MF: C19H22N4O, MW: 322.4) belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds . This scaffold is a privileged structure in kinase inhibitor drug discovery, particularly for cyclin-dependent kinases (CDKs), and has been the subject of extensive patenting by Schering-Plough (now Merck) as potential oncology therapeutics [1]. The compound features a 4-methoxyphenyl substituent at C-2, methyl groups at C-3 and C-5, and a pyrrolidine ring at C-7 of the fused pyrazolo-pyrimidine core.

Why Generic Substitution Fails for 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine


Within the pyrazolo[1,5-a]pyrimidine class, small structural variations at the C-2 aryl, C-7 amine, and core methylation positions produce profound shifts in kinase selectivity and potency [1]. The specific combination of a 4-methoxyphenyl at C-2 and pyrrolidine at C-7 defines a distinct pharmacophore that cannot be interchanged with close analogs bearing halophenyl [2] or alkylamino substituents without risking loss of target engagement or introduction of off-target liabilities. Thus, procurement of the exact compound is required to reproduce structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation Evidence for 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine


CDK2 Inhibitory Activity Compared to Closest Patent Exemplars

The Schering-Plough patent series (e.g., US 2006128725 A1) exemplifies numerous pyrazolo[1,5-a]pyrimidines as CDK inhibitors. A prototype compound from this series (structure III in the patent) bearing a 4-aminomethylpyridine at C-7 achieved IC50 values of 0.020 µM and 0.029 µM against CDK2/cyclin A and CDK2/cyclin E, respectively [1]. While the precise IC50 for the 4-methoxyphenyl-pyrrolidine target compound is not publicly disclosed, the patent establishes the scaffold's potency benchmark. The target compound's pyrrolidine substituent is predicted to confer differential pharmacokinetic properties compared to the aminomethylpyridine exemplar, though confirmatory data are lacking.

CDK2 Kinase Inhibition Cancer

Structural Differentiation from 2,6-Dichloro Analog via BindingDB Affinity Data

A closely related analog, N1-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N2-(2-fluorocyclohexyl)ethane-1,2-diamine (CHEMBL1771264), has been profiled in BindingDB but shows no reported activity against CDKs [1]. The target compound lacks the dichloro substitution and bears a pyrrolidine rather than an ethylenediamine tail, which is expected to significantly alter both target engagement (CDK vs. EED) and physicochemical properties such as logP and basicity. Direct head-to-head CDK profiling data are not publicly available.

EED Protein-Protein Interaction Epigenetics

Physicochemical Property Differentiation from 3-Methylphenyl Analog

The 3-methylphenyl analog (1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine) differs only by the absence of the methoxy oxygen . This single atom change is predicted to reduce hydrogen bond acceptor count by one and increase logP by approximately 0.5 units, impacting solubility and permeability. No experimental logP or solubility data are publicly available for either compound.

Physicochemical Properties logP Drug-likeness

In Silico Drug-Likeness Comparison with Trifluoromethyl-Containing Analogs

Several analogs in the series incorporate a trifluoromethyl group at C-2 (e.g., 1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine) . While these analogs may exhibit enhanced metabolic stability due to fluorine incorporation, they also carry higher molecular weight and lipophilicity penalties. The target compound's 4-methoxyphenyl substitution offers a balanced profile without the synthetic complexity of trifluoromethyl introduction.

Drug-likeness Metabolic Stability Lead Optimization

Optimal Application Scenarios for 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine Based on Evidence


CDK2 Inhibitor Lead Optimization and Selectivity Profiling

Given the established CDK2 potency of the pyrazolo[1,5-a]pyrimidine scaffold [1], this compound is best deployed as a starting point for structure-activity relationship (SAR) studies aimed at improving CDK2 selectivity over other CDKs. Its unique C-7 pyrrolidine and C-2 4-methoxyphenyl substituents differentiate it from patent exemplars, warranting comparative kinase selectivity panels.

Physicochemical Property Benchmarking in Kinase Inhibitor Libraries

The target compound's predicted intermediate logP and moderate hydrogen bond acceptor count make it a valuable reference for benchmarking solubility and permeability within pyrazolopyrimidine-focused compound libraries. Its properties can be compared against analogs with halogen or trifluoromethyl groups to quantify the impact of polar substituents on drug-likeness [2].

Negative Control for EED-Targeted Probe Molecules

Because the 2,6-dichloro analog (CHEMBL1771264) engages the EED protein while the target compound is expected to target CDKs [1], this compound can serve as a chemical probe to deconvolute CDK-mediated from EED-mediated cellular phenotypes in epigenetic oncology research.

Synthetic Methodology Development for C-7 Pyrrolidine Installation

The compound's structure, featuring a tertiary amine linkage at C-7, presents a synthetic challenge relevant to late-stage functionalization strategies. It can be used as a model substrate for developing new C-N bond-forming reactions on electron-deficient heteroaromatic cores [2].

Quote Request

Request a Quote for 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.